8-(4-Amino-1-piperidinyl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo(b)carbazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alectinib metabolite M6 is a secondary metabolite of alectinib, a potent and highly selective anaplastic lymphoma kinase tyrosine kinase inhibitor. Alectinib is primarily used in the treatment of non-small cell lung cancer that is positive for anaplastic lymphoma kinase. The metabolite M6 is formed through the further metabolism of the major active metabolite M4 by the enzyme cytochrome P450 3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alectinib metabolite M6 involves multiple steps starting from the parent compound, alectinib. The primary pathway includes the initial metabolism of alectinib to its major active metabolite M4, followed by further metabolic reactions to produce M6. The specific reaction conditions and reagents used in these steps are typically proprietary and involve the use of human liver microsomes to simulate in vivo conditions .
Industrial Production Methods: Industrial production of alectinib metabolite M6 is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using advanced organic synthesis techniques and metabolic engineering approaches to replicate the enzymatic processes that occur in the human body .
Chemical Reactions Analysis
Types of Reactions: Alectinib metabolite M6 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Reduction: Involving the reduction of specific functional groups within the molecule.
Substitution: Where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Utilizes reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Employs nucleophiles or electrophiles depending on the nature of the substitution reaction.
Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of alectinib metabolite M6, which may have different pharmacological properties and activities .
Scientific Research Applications
Alectinib metabolite M6 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and the development of analytical methods for drug metabolism studies.
Biology: Investigated for its role in the metabolic processes of alectinib and its impact on cellular functions.
Medicine: Studied for its potential therapeutic effects and its role in the pharmacokinetics and pharmacodynamics of alectinib.
Industry: Utilized in the development of new drugs and the optimization of existing therapeutic agents through metabolic engineering
Mechanism of Action
The mechanism of action of alectinib metabolite M6 involves the inhibition of anaplastic lymphoma kinase tyrosine kinase activity. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling proteins such as signal transducer and activator of transcription 3 and protein kinase B, leading to reduced tumor cell viability. The metabolite M6, like its parent compound alectinib, targets the anaplastic lymphoma kinase pathway, which is crucial for the proliferation and survival of anaplastic lymphoma kinase-positive non-small cell lung cancer cells .
Comparison with Similar Compounds
Alectinib (Parent Compound): Alectinib is the parent compound from which metabolite M6 is derived. It has similar inhibitory effects on anaplastic lymphoma kinase but differs in its pharmacokinetic properties.
Alectinib Metabolite M4: The major active metabolite of alectinib, which is further metabolized to form M6.
Crizotinib: Another anaplastic lymphoma kinase inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness of Alectinib Metabolite M6: Alectinib metabolite M6 is unique due to its specific metabolic pathway and its role in the overall pharmacokinetics of alectinib. It contributes to the prolonged therapeutic effects of alectinib and provides insights into the metabolic stability and safety of the drug .
Properties
IUPAC Name |
8-(4-aminopiperidin-1-yl)-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-4-16-12-19-20(13-22(16)30-9-7-17(28)8-10-30)26(2,3)25-23(24(19)31)18-6-5-15(14-27)11-21(18)29-25/h5-6,11-13,17,29H,4,7-10,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLXNWBXFHENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256585-14-4 |
Source
|
Record name | 8-(4-Amino-1-piperidinyl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo(b)carbazole-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256585144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(4-AMINO-1-PIPERIDINYL)-9-ETHYL-6,11-DIHYDRO-6,6-DIMETHYL-11-OXO-5H-BENZO(B)CARBAZOLE-3-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX3VX49ATK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.